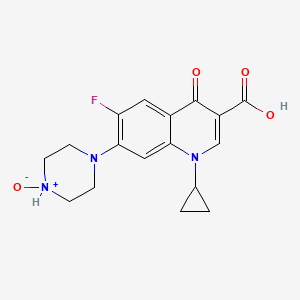

Ciprofloxacin N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Solar Photocatalytic Degradation

Ciprofloxacin (CIP) is an antibiotic that is not completely broken down during conventional wastewater treatment processes and can persist in the environment, leading to the development of antibiotic-resistant bacteria . A study focused on the solar photocatalytic degradation of CIP using biochar-supported photocatalysts . The photocatalysts developed by combining ZnO and WO3 in different ratios were supported on hemp herd biochar . The photocatalyst made with a ratio of 2:1:1 of ZnO:WO3:biochar reported the highest CIP degradation efficiency of 87.3% .

Enhanced Degradation in Water

Another application of Ciprofloxacin N-Oxide is in the enhanced degradation of ciprofloxacin in water using ternary photocatalysts TiO2/SnO2/g-C3N4 under UV, visible, and solar light . The synthesized materials demonstrated excellent initial adsorption of CIP, around 30%, which facilitated subsequent degradation . Notably, the CIP photocatalytic degradation tests performed under solar radiation showed a synergistic effect between the base materials and carbon nitride in highly energetic environments .

Antibacterial Activity

Ciprofloxacin N-Oxide has been used in the treatment of bacterial infections . It is a fluoroquinolone antibiotic used for bacterial infection .

Environmental Contaminant Removal

Pharmaceuticals are considered as emerging environmental contaminants in water and wastewater . Their unrestricted manufacturing, unregulated use, and inappropriate disposal disseminate them across the ecosystem . Ciprofloxacin (CIP) is one such pharmaceutical that has been detected in bodies of water, treatment plants, and even drinking water . The presence of drugs in water can cause adverse effects, such as altering the carbon cycle, which can lead to increased bacterial resistance in humans and animals . Therefore, the degradation of Ciprofloxacin N-Oxide is crucial for the removal of this contaminant from water.

Preclinical Evaluation

Despite its large molecular size (>900 Da), CDN11 displayed activity against intracellular UPEC when administered at 400 μM, reducing the mean intracellular titer by 40% compared to untreated and vehicle controls and clearing the infection in one of five treated monolayers .

Structural Modifications

Modifications made to ciprofloxacin’s structure have resulted in significantly improved biological activities .

Safety and Hazards

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c18-13-7-11-14(8-15(13)19-3-5-20(25)6-4-19)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,20H,1-6H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYIHUHXOKDAJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC[NH+](CC4)[O-])F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciprofloxacin N-Oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)